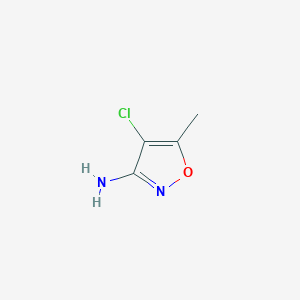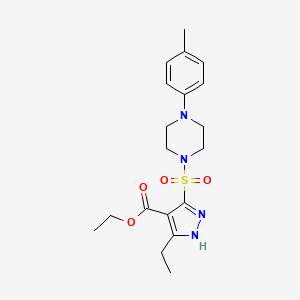
6-nitro-4H-1,3-benzodioxine-8-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-nitro-4H-1,3-benzodioxine-8-carbaldehyde is a useful research compound. Its molecular formula is C9H7NO5 and its molecular weight is 209.157. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Applications and Molecular Structure Analysis
- Synthetic Routes and Structural Analyses : Studies have explored synthetic routes to complex organic compounds involving benzodioxines. For example, research has detailed the reaction between 2-nitrophenol and trichloroacetaldehyde, leading to derivatives of benzodioxine. These compounds' molecular structures were analyzed using X-ray crystallography, highlighting their potential as intermediates in organic synthesis (Irving & Irving, 1991).
Organic Synthesis and Chemical Properties
- Carbonyl Compounds Synthesis : Benzodioxines have been used in the synthesis of carbonyl compounds, demonstrating their utility in organic synthesis and chemical reactions, with applications potentially extending to pharmaceuticals (Calō et al., 1972).
Potential Anticancer Applications
- Anticancer Agent Screening : A study highlighted the role of benzodioxines in screening for potential inhibitors of inflammation, a pathway associated with various diseases, including cancer. This research identifies compounds that could help develop anti-inflammatory and anticancer therapies, showcasing the therapeutic potential of benzodioxines (Tap et al., 2021).
Molecular Docking and Computational Studies
- Computational Analysis for Anticancer Properties : A computational study on "6-nitro-2,3-dihydro-1,4-benzodioxine" revealed its potential as an anticancer agent through hydrolase inhibition activity. The research involved molecular docking and quantum chemical computations to explore the molecule's properties and its interaction with biological targets, suggesting its utility in designing new anticancer compounds (Shafi et al., 2020).
Properties
IUPAC Name |
6-nitro-4H-1,3-benzodioxine-8-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c11-3-6-1-8(10(12)13)2-7-4-14-5-15-9(6)7/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVYFXAZTWIGGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)[N+](=O)[O-])C=O)OCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2484834.png)
![2-[[1-(Benzenesulfonyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2484836.png)

![7-Fluoro-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]quinazoline](/img/structure/B2484840.png)
![4-[4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]phenyl]butanoic acid](/img/structure/B2484842.png)
![Tert-butyl 4-{4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2484844.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethoxy)benzamide](/img/structure/B2484845.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2484848.png)




![5-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B2484854.png)
